molecular formula C16H24ClN3O3 B1389958 Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate CAS No. 1142192-00-4

Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate

Cat. No. B1389958
M. Wt: 341.83 g/mol
InChI Key: FNXWDMLQFVZMRQ-UHFFFAOYSA-N
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Description

Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate (TB-CPMC) is an organic compound that has been used in a variety of scientific research applications. TB-CPMC is a member of the carbamate family of compounds, which are characterized by the presence of a carbamate group in the structure. It is an important intermediate in the synthesis of other compounds and has been used in the development of drugs and other products.

Scientific Research Applications

Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate has a variety of scientific research applications. It has been used in the development of drugs and other products, such as insecticides and herbicides. It has also been used in the synthesis of other compounds, such as aminoglycoside antibiotics. Additionally, Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate has been used in the synthesis of organic compounds that have applications in the fields of biochemistry, organic chemistry, and pharmaceuticals.

Mechanism Of Action

The mechanism of action of Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes that are involved in the metabolism of other compounds. Specifically, it is thought to inhibit the activity of enzymes involved in the breakdown of certain amino acids, such as arginine and lysine. This inhibition can lead to an increase in the levels of these amino acids in the body, which can have a variety of effects.

Biochemical And Physiological Effects

Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate has been shown to have a variety of biochemical and physiological effects. In animal studies, Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate has been found to increase the levels of certain amino acids in the body, such as arginine and lysine. This can lead to an increase in the production of certain hormones, such as growth hormone and testosterone. Additionally, Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate has been found to have anti-inflammatory and anti-oxidant effects. It has also been found to have an effect on the metabolism of carbohydrates and lipids, which can lead to changes in energy levels and body weight.

Advantages And Limitations For Lab Experiments

Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has a low cost. However, the compound is not very soluble in water and is not very stable in air. Additionally, it can interact with other compounds, leading to unwanted side reactions.

Future Directions

The use of Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate in scientific research is still in its early stages and there are a number of potential future directions. One potential direction is the further exploration of its mechanism of action, which could lead to a better understanding of its effects on biochemical and physiological processes. Additionally, further research could be conducted on its effects on metabolism, which could lead to the development of new drugs and other products. Another potential direction is the exploration of its potential uses in the synthesis of other compounds, which could lead to the development of new drugs and other products. Finally, further research could be conducted on its use as an insecticide and herbicide, which could lead to the development of new products for agricultural use.

properties

IUPAC Name

tert-butyl N-[[6-chloro-5-(2,2-dimethylpropanoylamino)pyridin-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3/c1-15(2,3)13(21)20-11-8-7-10(19-12(11)17)9-18-14(22)23-16(4,5)6/h7-8H,9H2,1-6H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXWDMLQFVZMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)CNC(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673922
Record name tert-Butyl {[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate

CAS RN

1142192-00-4
Record name Carbamic acid, N-[[6-chloro-5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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